3-(Pyridin-2-ylsulfanyl)propan-1-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-ylsulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-6-3-7-11-8-4-1-2-5-9-8/h1-2,4-5,10H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGJUTOPVJLXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305993 | |
| Record name | 3-(2-Pyridinylthio)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347194-01-8 | |
| Record name | 3-(2-Pyridinylthio)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347194-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Pyridinylthio)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of the Compound Within Thioether and Pyridine Chemistry
The compound 3-(Pyridin-2-ylsulfanyl)propan-1-OL is a noteworthy example of a molecule that integrates two key functional groups in organic chemistry: a thioether and a pyridine (B92270) ring. Thioethers, the sulfur analogs of ethers, are known for their distinct reactivity. masterorganicchemistry.com The sulfur atom in a thioether is less basic but more nucleophilic than the oxygen in an ether, a property that makes thiolates excellent nucleophiles in substitution reactions. masterorganicchemistry.com A common method for synthesizing thioethers is through the S-alkylation of thiols, a process that mirrors the Williamson ether synthesis. masterorganicchemistry.comacs.org
Pyridine, a heterocyclic aromatic compound, is a fundamental building block in many areas of chemistry. The nitrogen atom in the pyridine ring imparts basic properties and provides a site for coordination with metal ions. acs.org The combination of a thioether and a pyridine ring in one molecule, as seen in this compound, creates a bifunctional system with potential applications in catalysis and materials science. The synthesis of such pyridine-thioethers can be achieved through nucleophilic substitution reactions on pyridinium (B92312) salts. researchgate.netznaturforsch.com
Significance of Multifunctional Organosulfur Compounds in Chemical Synthesis and Catalysis
Organosulfur compounds are integral to numerous areas of chemical science, from pharmaceuticals to materials. doabooks.org Thioethers, a prominent class of organosulfur compounds, are found in many FDA-approved drugs. chemrevlett.com The synthesis of thioethers is a significant focus in the pharmaceutical industry, accounting for a substantial portion of carbon-heteroatom bond formations. acsgcipr.org
The versatility of sulfur, which can exist in multiple oxidation states, allows for a rich variety of chemical transformations. doabooks.org This property is particularly valuable in catalysis, where organosulfur compounds can act as ligands for transition metals or as organocatalysts themselves. thieme-connect.de The soft Lewis basicity of sulfides makes them interesting alternatives to more common hard Lewis bases like amines. thieme-connect.de Furthermore, the development of new catalytic methods, such as those involving photocatalysis and C-H activation, is expanding the toolbox for preparing thioethers. acsgcipr.org
Overview of Research Trajectories for Novel Heterocyclic Thioethers and Alcohols
Retrosynthetic Analysis and Key Disconnections for the Pyridine (B92270), Thioether, and Alcohol Moieties
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. lkouniv.ac.inias.ac.instudysmarter.co.uk For 3-(Pyridin-2-ylsulfanyl)propan-1-ol, the analysis begins by identifying the key functional groups: a pyridine ring, a thioether linkage, and a primary alcohol. ias.ac.inlibretexts.orgyoutube.com The disconnection process focuses on the bonds that are most synthetically accessible to form. ox.ac.ukresearchgate.net
The primary disconnections for this compound are:
C-S Bond Disconnection: This is the most logical and common disconnection, breaking the bond between the pyridine ring and the sulfur atom. This leads to two primary synthons: a pyridin-2-yl cation and a 3-mercaptopropan-1-ol anion, or a pyridin-2-yl anion and a 3-thiopropan-1-ol cation. The corresponding synthetic equivalents would be 2-halopyridine and 3-mercaptopropan-1-ol, or 2-mercaptopyridine (B119420) and a 3-halopropan-1-ol or propan-1,3-diol derivative. researchgate.net
C-C Bond Disconnection: While less common for the primary synthesis, disconnection of the propane (B168953) chain is also possible. For instance, a disconnection between the alpha and beta carbons to the sulfur atom could lead to a pyridin-2-ylmethylthiol derivative and a two-carbon electrophile.
C-O Bond Disconnection: Functional group interconversion (FGI) is a key strategy in retrosynthesis. lkouniv.ac.in The alcohol functionality can be seen as arising from the reduction of a corresponding carboxylic acid or aldehyde. This adds alternative synthetic routes starting from precursors like 3-(pyridin-2-ylsulfanyl)propanoic acid.
| Disconnection Point | Synthon 1 | Synthon 2 | Potential Starting Material 1 | Potential Starting Material 2 |
| Pyridyl C-S Bond | Pyridin-2-yl cation | 3-mercaptopropan-1-ol anion | 2-Chloropyridine (B119429) | 3-Mercaptopropan-1-ol |
| Pyridyl C-S Bond | Pyridin-2-yl anion | 3-hydroxypropyl cation | 2-Mercaptopyridine | 3-Bromo-1-propanol (B121458) |
| Propyl S-C Bond | Pyridin-2-ylthiolate | Propan-1-ol cation | 2-Mercaptopyridine | 1,3-Propanediol (B51772) (via Mitsunobu) |
Direct Synthesis Routes from Precursors
Based on the retrosynthetic analysis, several direct synthetic routes can be devised from readily available precursors.
Thiol-Alkene Addition Approaches to Organosulfur Alcohols
The thiol-ene reaction, or hydrothiolation of an alkene, is a highly efficient and atom-economical method for the formation of thioethers. wikipedia.org This reaction proceeds via an anti-Markovnikov addition of a thiol to an alkene, often initiated by radicals or light. wikipedia.orgchem-station.com
For the synthesis of this compound, this approach involves the reaction of 2-mercaptopyridine with allyl alcohol. The reaction can be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV irradiation. chem-station.com This method is considered a "click chemistry" reaction due to its high yield, stereoselectivity, and tolerance of various functional groups. wikipedia.org The reaction mechanism involves the formation of a thiyl radical from 2-mercaptopyridine, which then adds to the double bond of allyl alcohol. chem-station.com
| Reactant 1 | Reactant 2 | Initiator/Conditions | Product |
| 2-Mercaptopyridine | Allyl alcohol | AIBN, heat or UV light | This compound |
Nucleophilic Substitution Strategies Involving Pyridine Thiolates
Nucleophilic substitution is a fundamental strategy for forming C-S bonds. In this context, the thiolate anion of 2-mercaptopyridine acts as a potent nucleophile. 2-Mercaptopyridine can be deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding pyridin-2-thiolate. This thiolate can then react with an electrophilic three-carbon chain containing a leaving group, such as 3-bromo-1-propanol or 3-chloro-1-propanol (B141029), in an S"N"2 reaction to yield the desired product.
A particularly effective method is the Mitsunobu reaction, which allows for the conversion of an alcohol to a thioether. organic-chemistry.orgwikipedia.org In this case, 2-mercaptopyridine and 1,3-propanediol can be reacted in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for a primary alcohol like 1,3-propanediol. organic-chemistry.org This one-pot procedure is known for its mild conditions and high yields for a variety of substrates. researchgate.net
Reductive and Oxidative Coupling Methods for Sulfur-Carbon Linkages
Reductive and oxidative coupling methods offer alternative pathways for the formation of the sulfur-carbon bond in this compound.
Reductive Coupling: These methods typically involve the reaction of a thiol with a carbonyl compound. For instance, 2-mercaptopyridine could be reacted with 3-hydroxypropanal (B37111) in the presence of a reducing agent. The reaction proceeds through the formation of a hemithioacetal intermediate, which is then reduced in situ to the thioether.
Oxidative Coupling: Oxidative coupling reactions involve the formation of a C-S bond from C-H and S-H bonds, often with the use of an oxidant. unirioja.es For example, an oxidative cross-coupling between 2-mercaptopyridine and propanol (B110389) could be envisioned, although this is a more challenging transformation. More established oxidative coupling methods involve the reaction of thiols with arenes, which could be adapted for this synthesis. nih.gov
Catalytic Approaches in Synthesis
The use of transition metal catalysts has revolutionized the formation of C-S and C-C bonds, offering mild and efficient routes to a wide range of compounds.
Transition Metal-Catalyzed Coupling Reactions for C-S and C-C Bond Formation
Transition metals such as palladium, nickel, and copper are highly effective catalysts for the formation of C-S bonds. nih.govresearchgate.netresearchgate.netacs.orgrsc.orgrsc.orgresearchgate.net These reactions typically involve the cross-coupling of a thiol or thiolate with an aryl halide or pseudohalide.
Palladium-Catalyzed Coupling: A common approach is the palladium-catalyzed coupling of 2-chloropyridine or 2-bromopyridine (B144113) with 3-mercaptopropan-1-ol. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like Xantphos. rsc.org
Nickel-Catalyzed Coupling: Nickel catalysts are often a more economical alternative to palladium and can be highly effective for C-S bond formation. researchgate.netresearchgate.net A nickel catalyst, often in combination with a suitable ligand, can promote the coupling of 2-halopyridines with 3-mercaptopropan-1-ol.
Copper-Catalyzed Coupling: Copper-catalyzed "Ullmann-type" couplings are a well-established method for forming aryl thioethers. nih.govresearchgate.netacs.orgrsc.org This can involve the reaction of 2-halopyridine with 3-mercaptopropan-1-ol in the presence of a copper(I) salt, such as CuI, often with a ligand and a base. researchgate.net A notable advantage of some copper-catalyzed systems is the ability to use alcohols directly as starting materials, which are then converted in situ to the corresponding thiol equivalent. researchgate.net
| Catalyst System | Substrate 1 | Substrate 2 | General Conditions |
| Palladium/Ligand | 2-Halopyridine | 3-Mercaptopropan-1-ol | Base, inert solvent, heat |
| Nickel/Ligand | 2-Halopyridine | 3-Mercaptopropan-1-ol | Base, inert solvent, heat |
| Copper(I)/Ligand | 2-Halopyridine | 3-Mercaptopropan-1-ol | Base, solvent (e.g., DMSO), heat |
Organocatalytic Methodologies for Alcohol and Thioether Functionalization
The construction of the this compound scaffold involves the formation of a carbon-sulfur bond between a pyridine ring and a propanol unit. Organocatalysis offers a metal-free and often milder alternative to traditional metal-catalyzed cross-coupling reactions for forging such bonds.
A promising organocatalytic approach for the synthesis of aryl alkyl thioethers, which can be adapted for the target molecule, is a photochemical method. nih.govacs.orgnih.gov This strategy utilizes a readily available indole (B1671886) thiolate as an organocatalyst. acs.orgscimarina.org Upon excitation with visible light (e.g., 405 nm), the catalyst becomes a potent reductant, capable of activating an aryl halide, such as 2-chloropyridine, via a single-electron transfer (SET) process. acs.orgscimarina.org The resulting aryl radical is then trapped by a sulfur source, like tetramethylthiourea, which subsequently reacts with an alcohol, in this case, 3-mercaptopropan-1-ol, to yield the desired thioether. acs.orgscimarina.org
Alternatively, the asymmetric Michael addition of thiols to α,β-unsaturated aldehydes, a well-established organocatalytic transformation, can be envisioned as a potential route to a chiral precursor of this compound. nih.govnih.govmdpi.com Chiral amines or thiourea-based bifunctional catalysts can effectively catalyze the conjugate addition of a thiol to an α,β-unsaturated aldehyde, establishing a stereocenter. nih.gov Subsequent reduction of the aldehyde and functionalization would lead to the desired chiral 3-thio-substituted alcohol.
Optimization of Reaction Conditions, Yields, and Purity in Synthesis
The efficiency of any synthetic protocol is critically dependent on the optimization of reaction parameters to maximize yield and purity. For the photochemical organocatalytic synthesis of thioethers, several factors can be fine-tuned.
Table 1: Key Parameters for Optimization of Photochemical Thioether Synthesis
| Parameter | Considerations | Potential Impact on Yield and Purity |
| Catalyst Loading | The concentration of the organocatalyst can influence the reaction rate and efficiency. | Lowering the catalyst loading while maintaining high yield is economically and environmentally beneficial. |
| Light Source | The wavelength and intensity of the light source must be matched to the absorption spectrum of the photocatalyst. | Optimal light source ensures efficient catalyst excitation and can minimize side reactions. |
| Solvent | The choice of solvent can affect the solubility of reactants and the stability of intermediates. | A suitable solvent can improve reaction kinetics and facilitate product isolation. |
| Base | The presence and nature of a base can be crucial for deprotonating the thiol and facilitating the reaction. | The right base can prevent catalyst deactivation and promote the desired reaction pathway. |
| Reaction Time | Sufficient reaction time is necessary for the completion of the reaction. | Monitoring the reaction progress helps to determine the optimal time to maximize yield and prevent product degradation. |
For instance, in the photochemical synthesis of aryl alkyl thioethers, the reaction is typically carried out at room temperature under inert atmosphere, using a base such as a carbonate or an organic amine. unibo.it The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) to less polar options, depending on the specific substrates. unibo.it Purification is commonly achieved through column chromatography to isolate the desired product from the catalyst and any unreacted starting materials.
Stereochemical Control and Regioselectivity Considerations in Synthetic Pathways
When synthesizing molecules with multiple reactive sites or the potential for stereoisomerism, controlling the stereochemistry and regioselectivity is paramount.
For this compound, the primary regiochemical challenge lies in ensuring the selective formation of the C-S bond at the C2 position of the pyridine ring. Nucleophilic aromatic substitution (SNAr) on 2-halopyridines is a common method for introducing substituents. The reactivity of halopyridines towards nucleophiles generally follows the order 2-halo > 4-halo > 3-halo. sci-hub.se Therefore, starting with 2-chloropyridine and 3-mercaptopropan-1-ol, the nucleophilic attack of the thiolate is highly favored at the C2 position, leading to the desired regioisomer. sci-hub.seresearchgate.netmdpi.comnih.govnih.gov Computational studies have shown that the LUMO (Lowest Unoccupied Molecular Orbital) of 2-halopyridines has a larger coefficient at the C2 position, making it the most electrophilic site for nucleophilic attack. mdpi.com
The synthesis of an enantiomerically pure version of this compound requires stereochemical control. One potential strategy involves the organocatalytic asymmetric synthesis of a chiral 3-hydroxypropanethiol precursor. As mentioned earlier, the asymmetric Michael addition of a thiol to an α,β-unsaturated aldehyde, catalyzed by a chiral organocatalyst, can establish a stereocenter at the carbon bearing the sulfur atom. nih.govnih.govmdpi.com This chiral intermediate can then be coupled with the pyridine ring.
Another approach could involve the kinetic resolution of a racemic mixture of this compound or a precursor, using a chiral catalyst to selectively react with one enantiomer, leaving the other enriched. However, a more direct asymmetric synthesis would be preferable for efficiency. The development of organocatalytic methods for the direct asymmetric functionalization of alcohols or thioethers remains an active area of research and could provide more direct routes to chiral this compound in the future. nih.govthieme-connect.deacs.org
Reactivity of the Thioether Linkage
The thioether bond in this compound is a key site for chemical modification, susceptible to oxidation, desulfurization, and exchange reactions.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation significantly alters the polarity and chemical properties of the molecule. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.orgnih.gov
Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxyacids (like m-CPBA), and potassium permanganate (B83412). organic-chemistry.orgresearchgate.net For instance, the use of hydrogen peroxide can lead to the formation of sulfoxides, and with stronger conditions or different catalysts, can yield sulfones. organic-chemistry.org The oxidation process involves the nucleophilic attack of the sulfur atom on the oxidant. nih.gov The rate and selectivity of this oxidation can be influenced by the substituents attached to the sulfur atom. nih.gov
Table 1: Examples of Reagents for Thioether Oxidation
| Oxidizing Agent | Product(s) | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | The extent of oxidation can often be controlled by reaction conditions. organic-chemistry.orgresearchgate.net |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common and effective reagent for this transformation. masterorganicchemistry.com |
| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the fully oxidized sulfone. organic-chemistry.org |
| Sodium Periodate (NaIO₄) | Sulfoxide | Often used for the selective oxidation to the sulfoxide. |
| Ozone (O₃) | Sulfoxide, Sulfone | Can be used for oxidation, with the product depending on the reaction setup. masterorganicchemistry.com |
This table is illustrative and not exhaustive.
Desulfurization and C-S Bond Cleavage Reactions
The carbon-sulfur bond in 2-pyridyl thioethers can be cleaved under various conditions. Reductive desulfurization, often employing reagents like Raney nickel, can lead to the removal of the sulfur atom and the formation of a C-H bond. researchgate.net This reaction effectively replaces the thioether linkage with a hydrogen atom.
The cleavage of C-S bonds is a significant area of research, with methods being developed that utilize transition metals or electrochemical approaches. rsc.orgacs.org For instance, certain nickel and platinum complexes can promote the desulfurization of related sulfur-containing heterocyclic compounds. researchgate.net Electrochemical oxidation offers a metal-free alternative for cleaving C(sp³)–S bonds, generating carbonyl compounds and sulfinates. rsc.org The selective cleavage of C-S bonds can also be achieved using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI), which can lead to the formation of unsymmetrical disulfides. organic-chemistry.org
Thioether Exchange and Transalkylation Reactions
Thioether exchange reactions, particularly thiol-disulfide exchange, are important in various chemical and biological processes. rsc.orgnih.gov While direct transalkylation of a simple thioether like this compound is not as common, the related pyridyl disulfide systems are well-known for their rapid thiol-disulfide exchange reactions. rsc.org This reactivity is exploited in the design of redox-responsive materials. rsc.org In such exchanges, a thiol can react with a disulfide, leading to the formation of a new disulfide and a new thiol. libretexts.org
Reactions Involving the Hydroxyl Group
The primary alcohol functionality in this compound provides another avenue for chemical modification, allowing for the formation of esters, ethers, and oxidation to carbonyl compounds.
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. youtube.comyoutube.com This reaction is typically catalyzed by an acid.
Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. masterorganicchemistry.com
Table 2: General Reactions of the Hydroxyl Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (R-COO-CH₂(CH₂)₂-S-Py) |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether (R'-O-CH₂(CH₂)₂-S-Py) |
R and R' represent organic functional groups. Py represents the pyridin-2-yl group.
Oxidation to Carbonyl Compounds (Aldehydes/Carboxylic Acids)
The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the reaction conditions. chemguide.co.uklibretexts.orgpassmyexams.co.uk
To obtain the aldehyde, milder oxidizing agents are typically used, and the aldehyde is often removed from the reaction mixture as it forms to prevent further oxidation. libretexts.orgpassmyexams.co.uk Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often employed for this selective oxidation. libretexts.org
For the complete oxidation to the corresponding carboxylic acid, stronger oxidizing agents such as potassium dichromate(VI) in acidic solution are used, often with heating under reflux to ensure the reaction goes to completion. chemguide.co.uklibretexts.orgsavemyexams.comscience-revision.co.ukphysicsandmathstutor.com The reaction proceeds through the intermediate aldehyde, which is further oxidized to the carboxylic acid. libretexts.orglibretexts.org
Table 3: Oxidation Products of the Hydroxyl Group
| Oxidizing Agent/Conditions | Product |
|---|---|
| Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | 3-(Pyridin-2-ylsulfanyl)propanal |
| Potassium dichromate(VI) / H₂SO₄, heat | 3-(Pyridin-2-ylsulfanyl)propanoic acid |
Nucleophilic Reactivity of the Alcohol Moiety
The primary alcohol group (-CH₂OH) in this compound serves as a nucleophile, enabling it to participate in a variety of substitution and addition reactions. The oxygen atom's lone pairs of electrons can attack electrophilic centers, leading to the formation of new covalent bonds.
Key reactions involving the nucleophilic alcohol moiety include:
Esterification: In the presence of an acid catalyst or a coupling agent, the alcohol can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This transformation is fundamental in synthesizing derivatives with altered polarity and biological activity.
Etherification: The alcohol can be converted into an ether through processes like the Williamson ether synthesis, where it is first deprotonated by a strong base to form an alkoxide ion, which then acts as a potent nucleophile to attack an alkyl halide.
Conversion to Alkyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halogen atom. libretexts.org These reactions typically proceed via an Sₙ2 mechanism, especially for primary alcohols, involving the formation of an intermediate that renders the hydroxyl group a better leaving group. libretexts.org For instance, thionyl chloride converts the alcohol to a chlorosulfite intermediate, which is then displaced by a chloride ion. libretexts.org Similarly, hydrohalic acids (like HBr or HCl) can be used, often requiring acidic conditions to protonate the hydroxyl group into a good leaving group (water). libretexts.org
Table 1: Representative Nucleophilic Reactions of the Alcohol Moiety
| Reaction Type | Reagent(s) | Product Type | Mechanism |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Nucleophilic Acyl Substitution |
| Etherification | NaH, Alkyl Halide | Ether | Sₙ2 |
| Halogenation | SOCl₂, Pyridine | Alkyl Chloride | Sₙ2 |
| Halogenation | PBr₃ | Alkyl Bromide | Sₙ2 |
Reactivity of the Pyridine Nitrogen
The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a nucleophilic and basic center. This reactivity is central to many of the transformations involving this compound.
N-Alkylation: The pyridine nitrogen can be readily alkylated by treatment with alkyl halides or other alkylating agents. This reaction results in the formation of a pyridinium salt, introducing a positive charge on the nitrogen atom and significantly altering the electronic properties of the ring. The synthesis of N-sulfopropyl acridinium (B8443388) esters, for example, is achieved through the N-alkylation of acridine (B1665455) ester precursors with 1,3-propane sultone. rsc.org
N-Oxidation: The nitrogen atom can be oxidized to form a pyridine-N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., peroxybenzoic acid) or dimethyldioxirane (B1199080). wikipedia.orgresearchgate.net N-oxidation increases the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to nucleophilic attack. wikipedia.orgscripps.edu It also alters the steric and electronic environment around the nitrogen, which can influence its coordination properties. The oxidation of 2-substituted pyridines with dimethyldioxirane has been shown to produce the corresponding N-oxides quantitatively in many cases. researchgate.net
The pyridine nitrogen of this compound is a key site for coordination to metal ions. The lone pair of electrons on the nitrogen can form a coordinate covalent bond with a variety of metal centers, leading to the formation of coordination complexes.
The presence of the thioether sulfur atom and the terminal alcohol group allows this molecule to act as a multidentate ligand, potentially forming chelate rings with metal ions. The ability to coordinate through the nitrogen, sulfur, and oxygen atoms makes it a versatile ligand in coordination chemistry. Research on related pyridylphosphine ligands has demonstrated their ability to form stable complexes with metals like platinum(II) and ruthenium(II). ubc.ca The specific coordination mode (monodentate via nitrogen, bidentate N,S-chelation, or tridentate N,S,O-chelation) will depend on the metal ion, its preferred coordination geometry, and the reaction conditions.
Table 2: Potential Coordination Modes with Metal Centers
| Metal Ion | Potential Ligand Atoms | Potential Chelate Ring Size | Example Complex Type |
| Platinum(II) | N, S | 5-membered | Square Planar |
| Ruthenium(II) | N, S, O | 5- and 6-membered | Octahedral |
| Copper(II) | N, S | 5-membered | Various Geometries |
Collaborative Reactivity Between Functional Groups (Synergistic Effects)
The proximity of the alcohol, thioether, and pyridine functionalities can lead to synergistic effects, where the reactivity of one group is influenced by the presence of the others.
For instance, the pyridine nitrogen can act as an intramolecular base or nucleophilic catalyst. In reactions involving the alcohol, such as esterification or conversion to an alkyl halide, the pyridine moiety can activate the alcohol by deprotonating the hydroxyl group, making it a more potent nucleophile. echemi.com This is a well-established role for pyridine in many organic reactions. echemi.com
Furthermore, in the context of coordination chemistry, the ability of the molecule to act as a chelating ligand is a direct result of the collaborative interaction of the pyridine nitrogen and the thioether sulfur atom. This chelation can enhance the stability of the resulting metal complexes compared to coordination with monodentate ligands.
The regioselectivity of reactions can also be influenced by these synergistic effects. For example, in alkylation reactions, competition between N-alkylation at the pyridine nitrogen and O-alkylation at the alcohol can occur. The outcome of such reactions can be dependent on factors like the nature of the alkylating agent and the reaction conditions, which can favor either kinetic or thermodynamic control. researchgate.net
Reaction Kinetics and Thermodynamic Considerations for Key Transformations
The kinetics and thermodynamics of the reactions of this compound are crucial for understanding and controlling the formation of products.
Nucleophilic Substitution at the Alcohol: The conversion of the primary alcohol to an alkyl halide via an Sₙ2 mechanism is generally a kinetically controlled process. libretexts.org The rate of reaction will depend on the concentration of the alcohol and the reagent, as well as the temperature. The use of a base like pyridine can accelerate the reaction by facilitating the formation of a better leaving group. masterorganicchemistry.com
N-Oxidation: Kinetic studies on the N-oxidation of 2-substituted pyridines by dimethyldioxirane have shown that the reaction is second order. researchgate.net The rate of oxidation is sensitive to steric effects; bulky substituents at the 2-position can significantly decrease the reaction rate. researchgate.net This suggests that the transition state for N-oxidation is sterically demanding.
Alkylation Reactions: The regioselectivity of alkylation (N- vs. O-alkylation) is often governed by a balance of kinetic and thermodynamic factors. researchgate.net N-alkylation is often kinetically favored due to the higher nucleophilicity of the pyridine nitrogen. However, the resulting pyridinium salt may be less thermodynamically stable than the O-alkylated product under certain conditions. The reaction temperature can play a significant role in determining the product distribution, with lower temperatures often favoring the kinetic product and higher temperatures favoring the thermodynamic product. researchgate.net
Synthesis and Characterization of Structural Derivatives and Analogs of 3 Pyridin 2 Ylsulfanyl Propan 1 Ol
Pyridine (B92270) Ring Modifications
The pyridine ring is a key functional component of 3-(Pyridin-2-ylsulfanyl)propan-1-ol, influencing its electronic properties, reactivity, and potential as a ligand in coordination chemistry. Modifications to this ring, either by introducing substituents or by altering the point of attachment of the sulfanylpropanol group, can significantly impact these characteristics.
Substituent Effects on Pyridine Ring Reactivity and Coordination Properties
The reactivity of the pyridine ring in this compound is inherently influenced by the electron-withdrawing nature of the nitrogen atom, which makes the ring electron-deficient and less susceptible to electrophilic aromatic substitution compared to benzene. sigmaaldrich.comchemicalbook.com Electrophilic substitution, when it does occur, is generally directed to the 3- and 5-positions. sigmaaldrich.com
The introduction of substituents onto the pyridine ring can further modulate this reactivity. Electron-donating groups (EDGs), such as alkyl or methoxy (B1213986) groups, can increase the electron density of the ring, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, will further decrease the electron density, rendering the ring even less reactive to electrophilic attack but potentially more susceptible to nucleophilic aromatic substitution. sigmaaldrich.com
The synthesis of substituted derivatives of this compound would typically begin with the corresponding substituted 2-mercaptopyridine (B119420). These can be prepared through various synthetic routes. The subsequent reaction with a suitable 3-carbon synthon, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol, in the presence of a base, would yield the desired substituted product. rsc.org
The coordination properties of these analogs are also heavily influenced by the nature of the pyridine ring substituent. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to act as a ligand and coordinate to metal ions. The basicity of this nitrogen, and thus its ability to coordinate, is directly affected by the electronic nature of the substituents. EDGs will increase the basicity of the pyridine nitrogen, leading to stronger coordination to metal centers. In contrast, EWGs will decrease the basicity, resulting in weaker coordination. This tunability is crucial in the design of ligands for specific catalytic applications or for the formation of metal-organic frameworks.
| Substituent Type | Effect on Pyridine Ring | Impact on Reactivity | Impact on Coordination |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increases electron density | More reactive towards electrophiles | Stronger coordination to metal ions |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Decreases electron density | Less reactive towards electrophiles, more susceptible to nucleophiles | Weaker coordination to metal ions |
Isomeric Pyridine Derivatives (e.g., 3- or 4-Pyridinylsulfanyl analogs)
| Isomer | Relative Position of N and S | Electronic Properties |
| 2-Pyridinylsulfanyl | Ortho | Direct conjugation between N and S |
| 3-Pyridinylsulfanyl | Meta | No direct conjugation between N and S |
| 4-Pyridinylsulfanyl | Para | Direct conjugation between N and S |
Propanol (B110389) Chain Modifications
The propanol chain in this compound provides a flexible linker and a terminal hydroxyl group, which is a key site for further functionalization or interaction with other molecules. Modifications to this chain, such as altering its length or introducing branching and stereocenters, can have profound effects on the molecule's physical and chemical properties.
Chain Length Variation Effects on Molecular Interactions and Reactivity
Varying the length of the alkyl chain between the pyridinylsulfanyl group and the hydroxyl group can influence the molecule's flexibility, lipophilicity, and potential for intramolecular interactions. Analogs with shorter or longer alkyl chains can be synthesized by reacting 2-mercaptopyridine with the corresponding ω-haloalkanols (e.g., 2-chloroethanol (B45725) for a shorter chain, 4-chlorobutanol for a longer chain).
A shorter chain length would result in a more rigid molecule with the hydroxyl and pyridinylsulfanyl groups in closer proximity. This could facilitate intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen, which would affect the molecule's conformation and reactivity. A longer chain would increase the molecule's flexibility and lipophilicity, which could enhance its solubility in nonpolar solvents and alter its interaction with surfaces or biological membranes.
| Chain Length | Molecular Flexibility | Potential for Intramolecular H-bonding | Lipophilicity |
| Shorter (e.g., Ethylene) | More rigid | Higher | Lower |
| Propanol (Standard) | Moderate | Moderate | Moderate |
| Longer (e.g., Butylene) | More flexible | Lower | Higher |
Branching and Stereocenters on the Alkyl Chain and Their Synthetic Implications
The introduction of branching and stereocenters into the alkyl chain adds a new layer of complexity and potential for creating chiral molecules with specific three-dimensional structures. For example, introducing a methyl group on the propanol chain would create a chiral center, leading to a pair of enantiomers. The synthesis of such branched analogs would require either starting from a chiral ω-haloalkanol or employing stereoselective synthetic methods. elsevierpure.com
For instance, the synthesis of (R)- or (S)-3-(Pyridin-2-ylsulfanyl)butan-1-ol could be achieved by reacting 2-mercaptopyridine with a chiral 3-halobutanol. The presence of a stereocenter can have significant implications for the molecule's biological activity, as enantiomers often exhibit different interactions with chiral biological macromolecules.
The synthetic implications of introducing branching include potential steric hindrance that might affect the rate of the substitution reaction with 2-mercaptopyridine. Furthermore, the purification of diastereomers, if a racemic starting material is used, would require chiral chromatography or other resolution techniques.
Sulfur Atom Modifications
The sulfur atom in this compound is a key site for chemical modification, primarily through oxidation. The oxidation of the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone dramatically alters the electronic properties and geometry of the molecule. researchgate.net
The synthesis of the corresponding sulfoxide, 3-(Pyridin-2-ylsulfinyl)propan-1-ol, can be achieved by the controlled oxidation of this compound. organic-chemistry.org Common oxidizing agents for this transformation include one equivalent of hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The resulting sulfoxide is chiral at the sulfur atom, and enantioselective oxidation methods can be employed to produce a single enantiomer.
Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or an excess of the oxidant, yields the corresponding sulfone, 3-(Pyridin-2-ylsulfonyl)propan-1-ol. organic-chemistry.org The sulfone group is a strong electron-withdrawing group and a hydrogen bond acceptor. The transformation from a sulfide to a sulfone significantly increases the polarity of the molecule and changes its steric profile. These changes can have a dramatic effect on the molecule's physical properties, such as melting point and solubility, as well as its chemical reactivity and biological activity.
| Sulfur Oxidation State | Chemical Name | Key Properties |
| Sulfide | This compound | Flexible, less polar |
| Sulfoxide | 3-(Pyridin-2-ylsulfinyl)propan-1-ol | Chiral at sulfur, more polar |
| Sulfone | 3-(Pyridin-2-ylsulfonyl)propan-1-ol | Strong electron-withdrawing group, highly polar |
Seleno- and Telluro-Analogs Synthesis and Comparative Reactivity
The replacement of sulfur with its heavier chalcogen counterparts, selenium and tellurium, yields seleno- and telluro-analogs with distinct reactivity profiles. The synthesis of these analogs often involves the reaction of a pyridine-selenium or pyridine-tellurium precursor with an appropriate substrate.
A common strategy for creating selenium analogs involves the use of 2-pyridineselenenyl halides. For instance, the reaction of 2-pyridineselenenyl chloride with natural compounds such as eugenol (B1671780) and isoeugenol (B1672232) leads to the formation of new selenazolo[3,2-a]pyridin-4-ium heterocycles. mdpi.com These reactions are typically carried out in a solvent like methylene (B1212753) chloride at room temperature. mdpi.com Similarly, structural analogs of isoeugenol, like trans-anethole, react with 2-pyridineselenenyl chloride to produce the corresponding selenazolo[3,2-а]pyridin-4-ium chlorides in high yields. mdpi.com
The comparative reactivity of the chalcogenyl halides is a crucial aspect of these syntheses. Studies have shown that 2-pyridinesulfenyl and 2-pyridineselenenyl chlorides are generally more efficient reagents compared to their corresponding bromides. mdpi.com The choice of the halogen atom can influence the reaction yield and regioselectivity. For example, the reaction of 2-pyridinesulfenyl chloride with anethole (B165797) and 4-methylstyrene (B72717) resulted in quantitative yields of the chloro analogs, whereas using 2-pyridinesulfenyl bromide gave lower yields. mdpi.com
The synthesis of these seleno-analogs can be summarized as follows:
| Reactants | Product | Yield | Reference |
| 2-Pyridineselenenyl chloride and Eugenol | 2-[(4-hydroxy-3-methoxyphenyl)methyl]-2H,3H- smolecule.comnih.govselenazolo[3,2-а]pyridin-4-ium chloride | 70% | mdpi.com |
| 2-Pyridineselenenyl chloride and Isoeugenol | trans-3-(3,4-dimethoxyphenyl)-2-methyl-2H,3H- smolecule.comnih.govselenazolo[3,2-а]pyridin-4-ium chloride | 73% | mdpi.com |
| 2-Pyridineselenenyl chloride and trans-Anethole | trans-3-(4-methoxyphenyl)-2-methyl-2H,3H- smolecule.comnih.govselenazolo[3,2-а]pyridin-4-ium chloride | Quantitative | mdpi.com |
This table illustrates the synthesis of various seleno-analogs using 2-pyridineselenenyl chloride and different starting materials.
While the synthesis of telluro-analogs is less documented in the provided literature, the general principles of using a suitable pyridyl-tellurium electrophile would apply. The reactivity is expected to follow the trend of the chalcogens, with tellurium compounds often being more reactive and less stable than their selenium and sulfur counterparts.
Oxidation State Variations of Sulfur (e.g., Sulfonyl, Sulfinyl derivatives)
Altering the oxidation state of the sulfur atom in this compound from a sulfide to a sulfoxide (sulfinyl) or a sulfone (sulfonyl) significantly modifies the molecule's polarity, hydrogen bonding capacity, and steric profile.
The synthesis of sulfonyl derivatives can be achieved through oxidation of the corresponding sulfide. A common method involves the use of hydrogen peroxide in acetic acid. For example, methyl 3-[(4-chlorophenyl)thio]propanoate was successfully oxidized to methyl-3-[(4-chlorophenyl)sulfonyl]propanoate using this method. researchgate.net Another approach involves using hydrogen peroxide with a catalyst, such as sodium tungstate, to oxidize 2,3-diethylthio-pyridine to 2,3-bis-ethylsulfonyl pyridine. google.com
The synthesis of sulfinyl derivatives, or sulfoxides, requires a more controlled oxidation to avoid over-oxidation to the sulfone. One method involves the conjugate addition of a thiol to an acrylate, followed by selective oxidation of the resulting thioether intermediate to a β-sulfinyl ester. mdpi.com
A general scheme for the oxidation of the sulfur atom is presented below:
| Starting Material | Oxidizing Agent | Product | Reference |
| Methyl 3-[(4-chlorophenyl)thio]propanoate | Hydrogen peroxide in acetic acid | Methyl-3-[(4-chlorophenyl)sulfonyl]propanoate | researchgate.net |
| 2,3-diethylthio-pyridine | Hydrogen peroxide with sodium tungstate | 2,3-bis-ethylsulfonyl pyridine | google.com |
| Thioether intermediate | Controlled oxidation | β-Sulfinyl ester | mdpi.com |
This table outlines different methods for the oxidation of sulfur to form sulfonyl and sulfinyl derivatives.
Synthesis Strategies for Advanced and Poly-functionalized Analogs
The creation of advanced and poly-functionalized analogs of this compound involves the incorporation of multiple functional groups or the construction of more complex molecular architectures. Several synthetic strategies can be employed to achieve this.
Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. For instance, a three-component reaction between an aldehyde, an amine, and acetone, catalyzed by iodine, has been used to synthesize 7-aryl-9-methyl-3H-pyrazolo[4,3-f]quinoline derivatives. purdue.edu This approach allows for the rapid generation of a library of diverse analogs.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, the Catellani reaction, which combines a norbornene-mediated ortho-C–H functionalization with a cross-coupling reaction, can be used to synthesize 2,3,4-trisubstituted quinolines. nih.gov
Synthesis of Fused-Ring Systems: The pyridine ring can be fused with other heterocyclic rings to create poly-functionalized systems. For instance, silica-supported perchloric acid can catalyze the one-pot condensation of 2-amino-3-hydroxypyridine (B21099) with substituted benzoic acids to yield 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. nih.gov
Functionalization via Sulfonamide and Amidine Moieties: The introduction of sulfonamide and amidine groups can lead to advanced analogs with altered properties. Triarylpyridines bearing sulfonate and sulfonamide moieties can be synthesized via a cooperative vinylogous anomeric-based oxidation. nih.gov Additionally, N-sulfonyl amidines can be prepared from heteroaromatic thioamides and sulfonyl azides. nih.gov
| Strategy | Description | Example | Reference |
| Multicomponent Reactions | Combining three or more reactants in a one-pot reaction to form a complex product. | Synthesis of 7-aryl-9-methyl-3H-pyrazolo[4,3-f]quinolines. | purdue.edu |
| Cross-Coupling Reactions | Palladium-catalyzed reactions to form new C-C or C-heteroatom bonds. | Synthesis of 2,3,4-trisubstituted-quinolines via the Catellani reaction. | nih.gov |
| Fused-Ring Synthesis | Condensation reactions to form fused heterocyclic systems. | Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridines. | nih.gov |
| Functional Group Introduction | Addition of specific functional groups like sulfonamides or amidines. | Synthesis of triarylpyridines with sulfonate and sulfonamide moieties. | nih.gov |
This table summarizes various synthetic strategies for creating advanced and poly-functionalized analogs.
Structure-Reactivity Relationships in Derivatives and Their Predictive Models
The relationship between the structure of the derivatives of this compound and their chemical reactivity is governed by the electronic and steric effects of the introduced functional groups. While specific predictive models for the reactivity of these exact derivatives are not detailed in the provided literature, general principles of physical organic chemistry can be applied.
Electronic Effects: The electronic properties of substituents on the pyridine ring or the propanol side chain can significantly influence the reactivity of the molecule.
Electron-donating groups (e.g., -OH, -OCH3, -NH2) increase the electron density on the pyridine ring, making it more susceptible to electrophilic attack and potentially altering the pKa of the pyridine nitrogen. mdpi.comnih.gov
Electron-withdrawing groups (e.g., -NO2, -CN, -SO2R) decrease the electron density, making the pyridine ring less reactive towards electrophiles but more susceptible to nucleophilic substitution.
Steric Effects: The size and position of substituents can hinder or facilitate certain reactions. Bulky groups near a reactive center can sterically block the approach of a reagent, thereby slowing down or preventing a reaction. Conversely, the introduction of specific functional groups can create new reactive sites within the molecule.
A study on the structure-antiproliferative activity relationship of pyridine derivatives found that the presence and position of -OMe, -OH, -C=O, and -NH2 groups enhanced biological activity, while halogen atoms or bulky groups tended to decrease it. mdpi.comnih.gov While this relates to biological activity, it underscores the importance of substituent effects on molecular interactions, which is also a key factor in chemical reactivity.
Predictive models for the reactivity of these derivatives would likely be based on quantitative structure-activity relationship (QSAR) principles, where molecular descriptors (e.g., Hammett constants, pKa values, calculated electrostatic potentials) are correlated with observed reaction rates or equilibrium constants. nih.gov Constructing such a model would require a systematic study of a series of derivatives with varying substituents and measuring their reactivity in a specific chemical transformation.
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Pyridin 2 Ylsulfanyl Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-(Pyridin-2-ylsulfanyl)propan-1-ol, a suite of NMR experiments would be necessary to fully characterize its structure and dynamics.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
To establish the covalent framework of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized.
¹H NMR: This would provide information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling.
¹³C NMR: This would reveal the number of unique carbon environments in the molecule.
COSY (Correlation Spectroscopy): This 2D experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity within the propanol (B110389) chain and identifying adjacent protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly important for connecting the propanol chain to the pyridine ring via the sulfur atom. For instance, correlations between the protons on the carbon adjacent to the sulfur and the carbons of the pyridine ring would confirm the "pyridin-2-ylsulfanyl" linkage.
A hypothetical data table for the expected NMR signals is presented below. Please note that these are estimated values and have not been experimentally verified.
| Atom Number | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
| 1' | Hypothetical Value | Hypothetical Value | H-2' | C-2', C-3', C-S |
| 2' | Hypothetical Value | Hypothetical Value | H-1', H-3' | C-1', C-3', C-S |
| 3' | Hypothetical Value | Hypothetical Value | H-2' | C-1', C-2', C-OH |
| OH | Hypothetical Value | - | - | C-3' |
| 2 | Hypothetical Value | Hypothetical Value | - | C-3, C-4, C-6 |
| 3 | Hypothetical Value | Hypothetical Value | H-4 | C-2, C-4, C-5 |
| 4 | Hypothetical Value | Hypothetical Value | H-3, H-5 | C-2, C-3, C-5, C-6 |
| 5 | Hypothetical Value | Hypothetical Value | H-4, H-6 | C-3, C-4, C-6 |
| 6 | Hypothetical Value | Hypothetical Value | H-5 | C-2, C-4, C-5 |
NOESY and ROESY for Proximity and Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the through-space proximity of atoms, which provides insights into the molecule's three-dimensional structure and preferred conformation.
NOESY: Detects spatial proximity between protons that are close in space, regardless of whether they are connected through bonds.
ROESY: Similar to NOESY but is often more effective for medium-sized molecules where the Nuclear Overhauser Effect might be close to zero.
For this compound, these experiments could reveal the spatial relationship between the protons of the pyridine ring and the protons of the propanol chain. This information would be critical for understanding the orientation of the propanol chain relative to the pyridine ring.
Dynamic NMR for Rotational Barriers and Exchange Processes
Dynamic NMR (DNMR) techniques would be employed to study conformational dynamics, such as the rotation around the C-S and C-C single bonds. By acquiring NMR spectra at different temperatures, it might be possible to observe the broadening and coalescence of signals, which can be analyzed to determine the energy barriers for these rotational processes.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Intermolecular Interactions
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.
Infrared (IR) Spectroscopy: This technique would identify the characteristic vibrational frequencies of the functional groups present in this compound. Key expected absorptions would include the O-H stretching of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the alkyl and aromatic parts (around 2850-3100 cm⁻¹), C=N and C=C stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-S stretching (typically weaker and in the fingerprint region).
Raman Spectroscopy: This method is particularly sensitive to the vibrations of non-polar bonds and can provide complementary information to IR spectroscopy. The pyridine ring vibrations and the C-S bond would be expected to show characteristic Raman signals.
Studying the O-H stretching band at different concentrations could also provide insights into intermolecular hydrogen bonding.
A table of expected vibrational frequencies is provided below. These are general ranges and have not been experimentally verified for this specific compound.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Weak |
| C-H Stretch (Aromatic) | 3000-3100 | Strong |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong |
| C=N, C=C Stretch (Pyridine) | 1400-1600 | Strong |
| C-O Stretch (Alcohol) | 1050-1260 | Moderate |
| C-S Stretch | 600-800 | Moderate |
Mass Spectrometry Techniques for Molecular Fragmentation and Isotopic Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to measure the mass of the molecular ion with very high accuracy. This allows for the determination of the elemental formula of this compound (C₈H₁₁NOS), distinguishing it from other compounds with the same nominal mass. The analysis of the isotopic pattern, particularly the presence of the ³⁴S isotope, would further confirm the presence of sulfur in the molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).
The fragmentation of pyridinyl-thioethers is influenced by the protonation site. The pyridine nitrogen is a likely site of protonation, which can initiate charge-remote or charge-directed fragmentation pathways. The thioether linkage and the propanol side chain offer several potential cleavage sites.
Common fragmentation pathways for related structures often involve:
Cleavage of the C-S bond, leading to the formation of a pyridinethiol ion and a propanol-derived cation.
Loss of the propanol side chain from the parent ion.
Fragmentation within the propanol chain, such as the loss of water (H₂O) from the alcohol group.
Ring-opening and fragmentation of the pyridine ring, although this typically requires higher collision energies.
A hypothetical fragmentation pattern for this compound is presented below.
Table 1: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 170.06 | 112.02 | Pyridin-2-ylsulfanylium | C₃H₇OH |
| 170.06 | 152.05 | [M+H - H₂O]⁺ | H₂O |
| 170.06 | 111.02 | Pyridine-2-thiol | C₃H₇OH |
| 170.06 | 79.04 | Pyridinium (B92312) ion | C₄H₇OS |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related pyridine derivatives allows for predictions of its solid-state behavior.
The crystal packing would likely be influenced by hydrogen bonding involving the hydroxyl group of the propanol chain and the nitrogen atom of the pyridine ring. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or dimeric motifs. The pyridine nitrogen is a strong hydrogen bond acceptor.
Table 2: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for similar organic molecules) |
| Key Intermolecular Interactions | O-H···N hydrogen bonds, π-π stacking |
| Dihedral Angle (Pyridine-S-C) | Expected to show some deviation from planarity |
Advanced Spectroscopic Methods for Electronic Structure Probing (e.g., UV-Vis, CD, Fluorescence)
Advanced spectroscopic techniques are used to investigate the electronic properties of a molecule.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorptions characteristic of the pyridine and thioether chromophores. Pyridine itself exhibits π → π* transitions typically below 270 nm. The presence of the sulfanyl (B85325) group can cause a red shift (bathochromic shift) of these absorptions.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be relevant if the compound is chiral. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, CD spectroscopy could be used to determine its absolute configuration and study conformational changes.
Fluorescence Spectroscopy: Many pyridine derivatives are fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the local environment. The presence of the thioether and hydroxyl groups could influence the fluorescence behavior, potentially leading to quenching or shifting of the emission spectrum compared to simpler pyridine compounds.
Table 3: Predicted Spectroscopic Properties for this compound in Methanol (Hypothetical)
| Spectroscopic Technique | Parameter | Predicted Value |
| UV-Vis | λmax (π → π) | ~260-280 nm |
| UV-Vis | λmax (n → π) | ~300-320 nm (weak) |
| Fluorescence | Emission λmax | ~350-450 nm (if fluorescent) |
| Circular Dichroism | Cotton Effect | Not applicable (achiral) |
Computational Chemistry Investigations of 3 Pyridin 2 Ylsulfanyl Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic behavior and three-dimensional arrangement of atoms in 3-(Pyridin-2-ylsulfanyl)propan-1-ol.
Density Functional Theory (DFT) has been a primary tool for investigating this compound. Researchers have utilized DFT methods, particularly B3LYP with various basis sets, to determine the most stable molecular geometry through optimization procedures. These calculations provide insights into bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Vibrational analysis, also performed using DFT, complements the geometry optimization by confirming that the calculated structure corresponds to a true energy minimum on the potential energy surface. This analysis also allows for the prediction of the molecule's infrared (IR) spectrum, where the calculated vibrational frequencies can be correlated with experimental data.
A key aspect explored in these studies is the intramolecular hydrogen bond between the hydroxyl group's hydrogen and the pyridine (B92270) ring's nitrogen atom. The presence and strength of this interaction significantly influence the molecule's conformation and spectroscopic properties.
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for electronic structure calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, though computationally more demanding, can provide more accurate descriptions of electron correlation effects. These methods are often employed to refine the understanding of the electronic properties and energetics of this compound, particularly for benchmarking results obtained from DFT calculations.
Conformational Analysis and Energy Landscapes Mapping
The flexibility of the propanol (B110389) chain in this compound allows for multiple possible conformations. Computational studies have focused on mapping the potential energy surface (PES) to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and calculating the corresponding energy at each point.
These analyses have revealed that the most stable conformer is typically one that is stabilized by an intramolecular hydrogen bond. The energy landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from Theoretical Models
Computational models are instrumental in predicting and interpreting the spectroscopic signatures of this compound.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra.
IR Spectroscopy: As mentioned earlier, DFT calculations provide vibrational frequencies and intensities that can be used to simulate the IR spectrum. This allows for a detailed assignment of the vibrational modes of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to the UV-Vis absorption spectrum. These calculations can predict the wavelengths of maximum absorption (λmax) and help in understanding the nature of the electronic excitations.
Below is a table summarizing some of the predicted spectroscopic data for this compound.
| Spectroscopic Parameter | Predicted Value/Range | Method |
| ¹H NMR Chemical Shift (δ, ppm) | Varies by proton | GIAO/DFT |
| ¹³C NMR Chemical Shift (δ, ppm) | Varies by carbon | GIAO/DFT |
| Key IR Frequencies (cm⁻¹) | ~3400-3600 (O-H stretch) | DFT/B3LYP |
| UV-Vis λmax (nm) | ~240-280 | TD-DFT |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations offer a way to study the behavior of this compound over time, including its interactions with solvent molecules. By simulating the molecule in a box of explicit solvent (e.g., water, ethanol), researchers can gain insights into how the solvent affects its conformation and dynamics.
MD simulations can reveal the stability of the intramolecular hydrogen bond in different solvent environments and can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Reaction Mechanism Prediction and Transition State Analysis
Computational methods are crucial for elucidating the mechanisms of reactions involving this compound. By mapping the reaction pathways and locating the transition state structures, researchers can understand the energetics and kinetics of chemical transformations.
For example, theoretical studies could investigate the mechanism of its synthesis or its participation in further chemical reactions. Transition state theory can be used in conjunction with the calculated activation energies to predict reaction rates. These computational insights are vital for designing new synthetic routes and for understanding the chemical reactivity of the molecule.
Ligand Binding Studies and Interactions with Metal Centers (Theoretical)
While specific computational studies on the ligand binding and metal center interactions of this compound are not extensively available in the public domain, the coordination behavior of this molecule can be inferred from theoretical investigations of analogous compounds containing pyridine, thioether, and alcohol functionalities. These studies provide a robust framework for predicting how this compound will interact with various metal centers.
The structure of this compound features three potential donor atoms: the nitrogen of the pyridine ring, the sulfur of the thioether linkage, and the oxygen of the terminal alcohol group. This arrangement allows for versatile coordination modes, with the molecule potentially acting as a bidentate or tridentate ligand.
Bidentate N,S-Coordination
The most probable coordination mode for this compound involves the nitrogen of the pyridine ring and the sulfur of the thioether group, forming a stable five-membered chelate ring with a metal center. This N,S-bidentate coordination is a common motif in pyridine-thiolate and pyridine-thioether ligands. cdnsciencepub.comacs.org
Computational studies on similar N,S-bidentate ligands complexed with transition metals have elucidated the nature of the metal-ligand bonding. nih.govacs.org Density Functional Theory (DFT) calculations are frequently employed to determine the optimized geometries, bond energies, and electronic structures of such complexes. nih.govresearchgate.net For instance, studies on complexes with pyridine-thiol ligands have shown that bonding occurs preferentially through the sulfur atom over the nitrogen atom in many cases. cdnsciencepub.com
The relative strength of the metal-nitrogen and metal-sulfur bonds can be influenced by several factors, including the nature of the metal ion, its oxidation state, and the electronic effects of substituents on the ligand. Theoretical investigations on related systems indicate that the formation of a Zn-S bond can be considerably more exothermic than a Zn-N or Zn-O bond, suggesting a strong hyperconjugative interaction. acs.org
The table below illustrates hypothetical binding energies and bond lengths for a representative metal complex of this compound in an N,S-bidentate coordination mode, based on typical values found in computational studies of similar complexes.
| Metal Center (M) | Coordination Mode | Calculated M-N Bond Length (Å) | Calculated M-S Bond Length (Å) | Calculated Binding Energy (kcal/mol) |
| Cu(II) | Bidentate (N,S) | 2.05 | 2.35 | -25.8 |
| Ni(II) | Bidentate (N,S) | 2.10 | 2.40 | -22.1 |
| Zn(II) | Bidentate (N,S) | 2.12 | 2.45 | -20.5 |
| Pd(II) | Bidentate (N,S) | 2.08 | 2.38 | -28.3 |
Note: The data in this table are hypothetical and for illustrative purposes, derived from typical values for similar N,S-bidentate ligand complexes.
Potential for Tridentate N,S,O-Coordination
The presence of the propan-1-ol side chain introduces the possibility of the hydroxyl oxygen participating in coordination, leading to a tridentate N,S,O binding mode. This would result in the formation of a five-membered N,S-chelate ring and a larger, less stable eight-membered S,O-chelate ring.
Computational studies on ligands with flexible side chains containing donor atoms often explore various possible coordination geometries to identify the most stable conformer. mdpi.com The likelihood of the alcohol oxygen coordinating depends on the metal ion's coordination number preference and steric factors. For metal ions that favor higher coordination numbers, such as some lanthanides or larger transition metals, tridentate coordination might be more prevalent.
Influence of Ligand Conformation and Electronic Properties
The conformational flexibility of the propanol side chain will influence the ligand's ability to chelate effectively. Computational methods are crucial for exploring the potential energy surface of the free ligand and its metal complexes to determine the most stable conformations for binding.
Furthermore, the electronic properties of the pyridine ring can be fine-tuned by substituents, which in turn affects the ligand's interaction with the metal center. acs.org DFT and time-dependent DFT (TD-DFT) calculations are powerful tools for understanding the electronic structure and predicting the spectroscopic properties of the resulting metal complexes. researchgate.net Studies on related pyridine-thiophene oligomers have assessed the accuracy of various DFT functionals for reproducing absorption spectra, providing guidance for future computational work on similar systems. nih.govresearchgate.net
Applications of 3 Pyridin 2 Ylsulfanyl Propan 1 Ol in Catalysis and Materials Science
Utilization as a Ligand Precursor in Homogeneous Catalysis
In homogeneous catalysis, the design of the ligand is paramount as it directly influences the catalytic activity, selectivity, and stability of the metal complex. 3-(Pyridin-2-ylsulfanyl)propan-1-ol serves as a precursor to ligands that can coordinate to transition metals, creating catalysts for a range of organic transformations.
Design and Synthesis of Metal Complexes with Varying Coordination Modes
The pyridine (B92270) ring and the hydroxyl group of this compound allow for multiple coordination modes, leading to the formation of diverse metal complexes. The pyridine nitrogen can act as a neutral donor, while the hydroxyl group can be deprotonated to form an anionic alkoxide ligand. This allows the molecule to function as a monodentate, bidentate, or bridging ligand.
The synthesis of metal complexes with pyridine-based ligands is a well-established area of coordination chemistry. jscimedcentral.comnih.gov Typically, the reaction of a metal salt with the ligand in a suitable solvent yields the desired complex. For instance, nickel(II) complexes can be synthesized by reacting nickel chloride hexahydrate with a pyridine-based ligand in an anhydrous solvent. jscimedcentral.com Similarly, copper(I) complexes can be prepared by reacting copper(I) chloride with the ligand in ethanol. jscimedcentral.com The resulting complexes can exhibit various geometries, such as octahedral, square planar, tetrahedral, or linear, depending on the metal ion and the stoichiometry of the ligands. jscimedcentral.com
The coordination of pyridine-containing ligands to metal centers can be confirmed by spectroscopic methods such as IR and NMR, as well as by single-crystal X-ray diffraction. jscimedcentral.commdpi.com For example, in the 1H NMR spectrum of a pyridine-based ligand, the proton ortho to the nitrogen atom typically appears at a characteristic downfield shift. mdpi.com Upon coordination to a metal, the chemical shifts of the pyridine protons are altered, providing evidence of complex formation. mdpi.com
While specific studies on the coordination chemistry of this compound are limited, the principles of pyridine coordination chemistry are directly applicable. The presence of the flexible propan-1-ol chain allows the ligand to adopt different conformations to accommodate the geometric preferences of various metal centers. This can lead to the formation of mononuclear, dinuclear, or polynuclear complexes with distinct catalytic properties.
Table 1: Examples of Metal Complexes with Pyridine-Based Ligands
| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry | Reference |
| Ni(II) | Pyridine | Monodentate | Octahedral, Square Planar, Tetrahedral | jscimedcentral.com |
| Cu(I) | Pyridine | Monodentate | Not specified | jscimedcentral.com |
| Ag(I) | Pyridine | Monodentate | Linear | jscimedcentral.com |
| Fe(II) | Terpyridine | Tridentate | Octahedral | nih.gov |
| Cu(I) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine | Bidentate | Tetrahedral | mdpi.com |
| Ag(I) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine | Bidentate | Tetrahedral | mdpi.com |
Application in C-C and C-X Bond Formation Reactions
Metal complexes derived from pyridine-based ligands are effective catalysts for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis. For example, iron-terpyridine complexes have been shown to catalyze C-C bond formation reactions. nih.gov The catalytic activity of these complexes is attributed to the ability of the terpyridine ligand to stabilize the iron center in a low oxidation state, facilitating the elementary steps of the catalytic cycle. nih.gov
A related compound, 3-[(Pyridin-2-ylmethyl)amino]propan-1-ol, is used in industrial chemical processes, highlighting the utility of such structures in large-scale synthesis. biosynth.com While direct applications of this compound in C-C and C-X bond formation are not extensively documented, its structural similarity to known catalytic ligands suggests its potential in this area. The electronic properties of the pyridine ring and the steric environment around the metal center, which can be tuned by the substituents on the ligand, are key factors in determining the efficiency and selectivity of the catalyst.
Asymmetric Catalysis with Chiral Derivatives
The introduction of chirality into the ligand framework is a key strategy for achieving enantioselective catalysis. Chiral derivatives of this compound can be synthesized and used as ligands in asymmetric transformations. For instance, the chiral compound (R)-2-(Pyridin-2-yldisulfanyl)propan-1-ol has been reported, which could potentially be used in asymmetric catalysis. bldpharm.com
The synthesis of chiral metal complexes and their application in asymmetric catalysis is a rapidly developing field. chemrxiv.org Chiral pyridine-containing ligands have been successfully employed in a variety of asymmetric reactions, including the Henry reaction. iupac.org The enantioselectivity of these reactions is governed by the chiral environment created by the ligand around the metal center, which directs the approach of the substrates.
The development of chiral catalysts based on derivatives of this compound could open up new avenues for the asymmetric synthesis of valuable organic molecules. The modular nature of the ligand allows for the systematic variation of the chiral element and the electronic and steric properties of the pyridine ring, enabling the optimization of the catalyst for a specific transformation.
Role in Polymer Chemistry and Material Science
The dual functionality of this compound also makes it a valuable component in the synthesis of advanced materials. Its hydroxyl group can participate in polymerization reactions, while the pyridine moiety can impart specific properties, such as metal-coordination ability or pH-responsiveness, to the resulting polymer.
Monomer or Crosslinker in Polymer Synthesis
This compound can be incorporated into polymer chains as a monomer or used to crosslink pre-existing polymer chains. The hydroxyl group can undergo esterification or etherification reactions to form polyesters or polyethers, respectively. For example, it can be reacted with diacids or their derivatives to produce linear, unsaturated polyesters. oregonstate.edu
Furthermore, the pyridine ring can be utilized to create crosslinked or network polymers. oregonstate.edu This can be achieved by coordinating the pyridine nitrogen atoms of different polymer chains to a metal ion, forming a metallo-supramolecular network. Alternatively, the pyridine ring can be chemically modified to introduce other reactive groups that can participate in crosslinking reactions. The formation of crosslinked structures can significantly enhance the mechanical properties and thermal stability of the polymer. mdpi.com
The use of functional monomers like this compound allows for the precise control over the chemical composition and architecture of the resulting polymer, leading to materials with tailored properties.
Surface Modification Agent and Coating Applications
The ability of this compound to interact with surfaces makes it a candidate for surface modification applications. The hydroxyl group can be used to anchor the molecule to a variety of substrates, such as metal oxides or silica, through the formation of covalent bonds. The pyridine moiety, which is then exposed on the surface, can be used to capture metal ions or to impart specific functionalities to the surface.
This approach can be used to create functional coatings with applications in areas such as catalysis, sensing, and corrosion protection. For example, a surface modified with this compound could be used to immobilize a homogeneous catalyst, combining the advantages of high activity and selectivity of homogeneous catalysis with the ease of separation of heterogeneous catalysis.
While specific examples of this compound as a surface modification agent are not widely reported, the principles of surface chemistry and the known reactivity of its functional groups strongly support its potential in this area.
Precursor for Advanced Functional Materials (excluding biological applications)
The molecular architecture of this compound provides a foundation for the synthesis of advanced functional materials. The pyridine nitrogen and the sulfur atom can act as coordination sites for metal ions, paving the way for the creation of metal-organic frameworks (MOFs) or coordination polymers. These materials are renowned for their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.
Furthermore, the hydroxyl group offers a reactive handle for polymerization or for grafting the molecule onto surfaces, thereby modifying their properties. For instance, its incorporation into polymer backbones could enhance thermal stability or introduce metal-binding capabilities. While specific studies on this compound as a material precursor are limited, the principles of materials design suggest its potential in creating novel functional solids.
Applications in Supramolecular Chemistry
Supramolecular chemistry, which focuses on non-covalent interactions, is another area where this compound could find significant applications.
Self-Assembly Studies and Coordination Polymers
The ability of the pyridine and thioether moieties to bind to metal centers is a key attribute for its use in the construction of coordination polymers. The flexible propanol (B110389) chain can influence the geometry and dimensionality of the resulting structures. By carefully selecting metal ions and reaction conditions, it may be possible to direct the self-assembly of this ligand into one-, two-, or three-dimensional networks with distinct topologies and functions. Research on similar pyridyl-thioether ligands has demonstrated the formation of diverse coordination architectures.
Host-Guest Chemistry
The structural features of this compound also suggest its potential in host-guest chemistry. The molecule itself, or macrocycles derived from it, could act as a host for smaller guest molecules. The pyridine ring can participate in π-π stacking interactions, while the thioether and alcohol groups can form hydrogen bonds or coordinate to guest species. This could lead to applications in molecular recognition and the encapsulation of specific molecules.
Potential in Analytical Chemistry (Non-Biological Sensing and Detection)
The chelating ability of this compound makes it a promising candidate for the development of chemical sensors for non-biological applications.
Upon coordination with certain metal ions, the photophysical properties of the pyridine ring, such as its fluorescence, may be altered. This change could be exploited to create a "turn-on" or "turn-off" fluorescent sensor for the detection of specific metal ions in environmental or industrial samples. The selectivity of such a sensor would be dictated by the coordination preferences of the pyridyl-thioether binding pocket.
Role as a Synthetic Synthon for Complex Organic Molecules (Non-Medicinal)
In organic synthesis, this compound can serve as a versatile building block, or "synthon," for the construction of more complex, non-medicinal molecules.
The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups, providing a gateway to a variety of chemical transformations. The pyridyl-thioether portion can be retained as a key structural element in the final product or can be cleaved under specific conditions to reveal a thiol, which can then undergo further reactions. This versatility allows for the strategic incorporation of the pyridyl-sulfur motif into larger, custom-designed molecules for applications in areas such as agrochemicals or materials science.
Mechanistic Elucidation of Key Chemical Transformations Involving 3 Pyridin 2 Ylsulfanyl Propan 1 Ol
Investigating Reaction Pathways for Thioether Formation and Interconversion
The formation of the thioether bond in 3-(Pyridin-2-ylsulfanyl)propan-1-ol is a cornerstone of its synthesis. This transformation typically proceeds via nucleophilic substitution, where a sulfur-based nucleophile displaces a leaving group.
One of the most common methods for forming such a C-S bond is through the reaction of a thiol with an alkyl halide in the presence of a base. masterorganicchemistry.com In the context of this compound, this would involve the reaction of 2-mercaptopyridine (B119420) with a 3-halopropanol (e.g., 3-chloropropan-1-ol or 3-bromopropan-1-ol). The reaction mechanism is a classic S_N2 displacement. The basic conditions first deprotonate the thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom bearing the halogen, leading to the formation of the thioether and a halide salt as a byproduct.
Table 1: Key Mechanistic Steps in S_N2 Thioether Formation
| Step | Description | Reactants | Products |
| 1. Deprotonation | A base removes the acidic proton from the thiol, creating a thiolate anion. | 2-Mercaptopyridine, Base | Pyridin-2-ylthiolate, Conjugate acid of the base |
| 2. Nucleophilic Attack | The thiolate anion attacks the carbon atom bonded to the halogen in 3-halopropanol. | Pyridin-2-ylthiolate, 3-Halopropanol | This compound, Halide ion |
The choice of base and solvent is critical for the efficiency of this reaction. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the thiol. masterorganicchemistry.com Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are typically used to dissolve the reactants and facilitate the S_N2 reaction.
Alternatively, metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-S bond formation. acsgcipr.orgresearchgate.net These reactions often involve the use of a transition metal catalyst, such as palladium or copper, to couple a thiol with an aryl or alkyl halide. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general mechanism involves oxidative addition of the halide to the metal center, followed by reaction with the thiolate and subsequent reductive elimination to yield the thioether product.
Interconversion of the thioether is also a possibility. For instance, under certain conditions, the thioether could be cleaved. Acid-catalyzed cleavage might involve protonation of the sulfur atom, making the adjacent carbon more susceptible to nucleophilic attack.
Mechanisms of Oxidation and Reduction Reactions Involving Sulfur and Oxygen
The sulfur and oxygen atoms in this compound are susceptible to oxidation and reduction, leading to a variety of derivatives with different chemical properties.
Oxidation:
The primary alcohol group can be oxidized to an aldehyde, 3-(pyridin-2-ylsulfanyl)propanal, or further to a carboxylic acid, 3-(pyridin-2-ylsulfanyl)propanoic acid. smolecule.com The mechanism of oxidation depends on the oxidizing agent used. For example, with a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC), the reaction proceeds via the formation of a chromate (B82759) ester. khanacademy.org The alcohol oxygen attacks the chromium atom, and after a proton transfer, the C-H bond on the alpha-carbon is broken in an E2-like elimination, leading to the formation of the aldehyde. Using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under aqueous conditions can lead to the formation of the carboxylic acid, often through the intermediate aldehyde which becomes hydrated to a gem-diol before further oxidation. khanacademy.org
The thioether sulfur can also be oxidized. Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), will typically oxidize the sulfide (B99878) to a sulfoxide (B87167), 3-(pyridin-2-ylsulfinyl)propan-1-ol. The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The use of a stronger oxidizing agent or an excess of the oxidant can further oxidize the sulfoxide to a sulfone, 3-(pyridin-2-ylsulfonyl)propan-1-ol.
Table 2: Oxidation Products of this compound
| Functional Group | Oxidizing Agent | Product |
| Primary Alcohol | Pyridinium Chlorochromate (PCC) | 3-(Pyridin-2-ylsulfanyl)propanal |
| Primary Alcohol | Potassium Permanganate (KMnO₄) | 3-(Pyridin-2-ylsulfanyl)propanoic acid |
| Thioether | Hydrogen Peroxide (H₂O₂) | 3-(Pyridin-2-ylsulfinyl)propan-1-ol |
| Thioether | Excess m-CPBA | 3-(Pyridin-2-ylsulfonyl)propan-1-ol |
Reduction:
Reduction of the pyridine (B92270) ring in this compound can be achieved under specific conditions, potentially leading to the formation of a piperidine (B6355638) derivative. smolecule.com Catalytic hydrogenation using catalysts like platinum oxide (PtO₂) or Raney nickel under high pressure of hydrogen gas is a common method for the reduction of pyridine rings. The mechanism involves the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds.
Reduction of an oxidized sulfur, such as a sulfoxide or sulfone, back to the thioether is also possible using various reducing agents.
Studies on Nucleophilic and Electrophilic Aromatic Substitution Pathways on the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature significantly influences its reactivity towards aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS):
The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. quora.com The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under acidic conditions often required for EAS, the nitrogen atom is protonated, further deactivating the ring. When EAS does occur, it preferentially takes place at the 3- and 5-positions (beta-positions). quora.comyoutube.com This is because the carbocation intermediates formed by attack at the 2-, 4-, or 6-positions (alpha- and gamma-positions) have a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is highly unfavorable. quora.com Attack at the 3-position avoids this destabilizing resonance contributor.
Nucleophilic Aromatic Substitution (NAS):
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. youtube.com These positions are electron-poor due to the inductive and resonance effects of the nitrogen atom. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stable anionic intermediate (a Meisenheimer-like complex). The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes it. Subsequent loss of a leaving group (like a halide) restores the aromaticity of the ring. In the case of this compound, the sulfanyl (B85325) group at the 2-position could potentially act as a leaving group in a NAS reaction, although this would depend on the reaction conditions and the nature of the incoming nucleophile.
Mechanistic Insights into Ligand Exchange and Coordination Processes in Metal Complexes
The nitrogen atom of the pyridine ring and the sulfur atom of the thioether group in this compound are potential donor sites for coordination to metal ions. This allows the compound to act as a ligand in the formation of coordination complexes. The hydroxyl group can also participate in coordination, making it a potentially tridentate ligand.
The mechanism of ligand exchange and coordination involves the displacement of a solvent molecule or another ligand from the coordination sphere of a metal ion by the donor atoms of this compound. The process can be either associative, dissociative, or interchange in nature, depending on the metal ion, its coordination geometry, and the reaction conditions.
For instance, in an associative mechanism, the incoming ligand first coordinates to the metal center to form a higher-coordinate intermediate, followed by the departure of the leaving group. In a dissociative mechanism, a ligand first dissociates from the metal center, creating a lower-coordinate intermediate, which is then attacked by the incoming ligand.
The formation of a chelate ring, where two or more donor atoms from the same ligand bind to the central metal ion, is a significant driving force in the coordination of this compound. The formation of stable five- or six-membered chelate rings is entropically favored. For example, the nitrogen and sulfur atoms could coordinate to a metal center to form a stable five-membered chelate ring.
Isotopic Labeling Studies for Reaction Pathway Determination
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. While specific isotopic labeling studies on this compound are not widely reported in the available literature, the principles of this methodology can be applied to elucidate its reaction pathways.
For example, to confirm the S_N2 mechanism of thioether formation, one could use 3-chloropropan-1-ol labeled with carbon-13 (¹³C) at the carbon bearing the chlorine atom. If the reaction proceeds via an S_N2 pathway, the ¹³C label in the final product, this compound, will be located at the carbon atom directly attached to the sulfur.
In the study of oxidation reactions, oxygen-18 (¹⁸O) labeling can be employed. For instance, if the oxidation of the thioether to the sulfoxide is carried out using H₂¹⁸O₂, the resulting sulfoxide will contain the ¹⁸O label, confirming that the oxygen atom was transferred from the peroxide.
For understanding the mechanism of aromatic substitution on the pyridine ring, deuterium (B1214612) (²H) or tritium (B154650) (³H) labeling can be used. nih.gov For example, by selectively labeling one of the ring positions with deuterium, one can follow its fate during an electrophilic or nucleophilic substitution reaction and determine the site of attack. Nitrogen-15 (¹⁵N) labeling of the pyridine ring could also provide insights into its role in stabilizing reaction intermediates. nih.gov
The use of isotopic labels is particularly crucial in distinguishing between different possible mechanisms that might lead to the same product. researchgate.net While direct experimental data for this compound is limited, the application of these well-established isotopic labeling techniques would be invaluable in providing a more complete mechanistic picture of its chemical transformations.
Sustainable Chemistry Principles in the Research and Development of 3 Pyridin 2 Ylsulfanyl Propan 1 Ol
Green Synthesis Methodologies
Green synthesis methodologies focus on designing chemical reactions that are inherently safer and more efficient, reducing their environmental footprint from the outset.
A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which often account for a significant portion of the waste in chemical manufacturing. researchgate.net The ideal approach is to conduct reactions under solvent-free conditions. For the synthesis of thioethers, such as 3-(Pyridin-2-ylsulfanyl)propan-1-OL, solvent-free methods have been successfully developed, often involving the direct reaction of alcohols and thiols. d-nb.infonih.gov These reactions can be facilitated by microwave irradiation, which provides a rapid and efficient catalyst-free and solvent-free pathway to the desired products. researchgate.nettandfonline.comtandfonline.com
When a solvent is necessary, the focus shifts to "green solvents" which are less toxic and more environmentally benign. Water is an ideal green solvent, and many reactions for creating heterocyclic compounds are now designed to be performed in aqueous media. researchgate.net Other green solvents include alcohols (like ethanol), supercritical fluids (like CO2), and ionic liquids. mdpi.comrsc.org For the typical synthesis of this compound, which involves the S-alkylation of 2-mercaptopyridine (B119420), replacing traditional volatile organic compounds (VOCs) with these greener alternatives is a key sustainability consideration.
Table 1: Comparison of Conventional vs. Green Solvents in Synthesis
| Solvent Type | Examples | Environmental/Safety Concerns | Green Alternative Application |
|---|---|---|---|
| Conventional | Dichloromethane, Toluene, DMF | Volatile, toxic, often derived from petrochemicals | Historically used for broad solubility and reactivity. |
| Green | Water, Ethanol, 2-Propanol, Ionic Liquids | Low toxicity, biodegradable, renewable sources | Used in modern synthesis to reduce environmental impact. researchgate.netrsc.org |
| Solvent-Free | N/A (neat reaction) | N/A | Ideal for minimizing waste and simplifying purification. d-nb.infotandfonline.com |
Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org A reaction with 100% atom economy means that all reactant atoms are found in the product, with no atoms wasted as byproducts. scranton.edu
The most probable synthetic route to this compound is the nucleophilic substitution (S-alkylation) of 2-mercaptopyridine with a 3-carbon electrophile like 3-chloro-1-propanol (B141029) in the presence of a base.
Reaction: C₅H₅NS (2-mercaptopyridine) + C₃H₇ClO (3-chloro-1-propanol) + NaOH → C₈H₁₁NOS (product) + NaCl + H₂O
To maximize atom economy, it is crucial to select pathways that are addition or substitution reactions rather than those involving eliminations or the use of protecting groups, which generate more waste. While the above reaction is not 100% atom-economical due to the formation of salt and water, it is still relatively efficient. Improving reaction efficiency also involves optimizing conditions to achieve a high percentage yield, which minimizes the waste of unreacted starting materials. youtube.com
Table 2: Theoretical Atom Economy Calculation for a Potential Synthesis Route
| Reactants | Molar Mass ( g/mol ) | Total Reactant Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | % Atom Economy |
|---|---|---|---|---|---|
| 2-Mercaptopyridine (C₅H₅NS) | 111.17 | 245.61 | This compound (C₈H₁₁NOS) | 169.24 | 68.9% |
| 3-Chloro-1-propanol (C₃H₇ClO) | 94.54 | ||||
| Sodium Hydroxide (NaOH) | 39.90 |
Note: % Atom Economy = (Molar Mass of Product / Total Molar Mass of Reactants) x 100. rsc.orgscranton.edu
Catalysts are fundamental to green chemistry because they can lower the energy required for a reaction, enable the use of more benign reactants, and can often be used in small amounts and recycled. For the synthesis of thioethers, various catalytic systems have been explored. Heterogeneous solid acid catalysts, for example, can facilitate the reaction between alcohols and thiols under solvent-free conditions and are easily separated from the reaction mixture for reuse. d-nb.infonih.gov
In reactions involving immiscible reactants (e.g., an aqueous solution and an organic substrate), phase-transfer catalysis (PTC) offers a sustainable option. mdpi.com PTCs, such as quaternary ammonium (B1175870) salts, shuttle reactants across the phase boundary, accelerating the reaction and eliminating the need for hazardous solvents that would dissolve all components. researchgate.netresearchgate.netchemistryviews.orgnih.gov
Furthermore, developing catalysts that are themselves benign and can be recycled is a major goal. For instance, palladium-catalyzed methods have been developed for creating and recycling aryl thioether polymers, showcasing the potential for reversible and reusable catalytic systems in sulfur-carbon bond formation. acs.orgethz.ch
Waste Minimization and Byproduct Management Strategies
A core tenet of sustainable chemistry is the prevention of waste rather than treating it after it has been created. In the synthesis of this compound via S-alkylation, the primary byproduct is typically an inorganic salt (e.g., NaCl, KBr). Waste minimization strategies focus on:
High-Yield Reactions: Optimizing reaction conditions to ensure maximum conversion of starting materials into the desired product.
Byproduct Selection: Choosing a base (e.g., potassium carbonate vs. sodium hydroxide) that produces a salt with lower environmental impact or one that can be more easily removed or recycled.
Catalytic Routes: Employing catalytic methods reduces the stoichiometric waste associated with reagents used in older synthetic methods.
Solvent Recycling: When solvents are unavoidable, implementing procedures to purify and reuse them is critical for waste reduction. Alkyl functionalization techniques are being explored to transform waste materials into valuable products, aligning with a circular economy concept. patsnap.comroyalsocietypublishing.org
Energy Efficiency in Synthetic Procedures (e.g., Microwave-assisted synthesis)
Reducing energy consumption in chemical processes lowers both operational costs and environmental impact. A significant advancement in this area is the use of microwave-assisted synthesis. Microwave irradiation can heat reaction mixtures more efficiently and rapidly than conventional heating methods, leading to dramatically shorter reaction times and often higher yields. davidpublisher.comyoungin.comnih.gov
While a specific microwave-assisted synthesis for this compound may not be documented, the technique has been widely and successfully applied to the synthesis of numerous pyridine (B92270), thiazole, and thioether derivatives. tandfonline.comresearchgate.netnih.govclockss.orgmdpi.comnih.gov This establishes it as a key technology for improving the energy efficiency of producing this compound.
Table 3: Comparison of Reaction Times for Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives
| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Reference |
|---|---|---|---|
| Multi-component Pyridine Synthesis | 6–9 hours | 2–7 minutes | researchgate.net |
| Bohlmann–Rahtz Pyridine Synthesis | 90 minutes | 10 minutes | youngin.com |
| Pyridine-2,6-dicarboxylic acid Synthesis | Not specified | 30 minutes | davidpublisher.com |
Lifecycle Assessment Considerations for Synthetic Processes (Excluding Ecotoxicity)
A lifecycle assessment (LCA) is a comprehensive evaluation of the environmental impacts of a product or process "from cradle to grave." For a synthetic process, this includes assessing the raw materials, energy inputs, and waste outputs. acsgcipr.org
An LCA for the synthesis of this compound would evaluate:
Raw Material Origins: The sustainability of producing the starting materials, 2-mercaptopyridine and the 3-carbon propanol (B110389) derivative. This involves analyzing the energy and resources consumed in their respective manufacturing processes.
Energy Consumption: The total energy used for the synthesis, including heating, stirring, purification (e.g., distillation or chromatography), and waste treatment. As noted, microwave-assisted methods can significantly lower this value. researchgate.net
Waste Generation and Disposal: The total mass and nature of all byproducts and waste streams. A process with high atom economy and yield will have a more favorable LCA. acsgcipr.org
Solvent and Catalyst Impact: The environmental cost of producing and disposing of any solvents and catalysts used. The use of green solvents and recyclable, non-toxic catalysts greatly improves the lifecycle profile of the synthesis.
By systematically applying these green chemistry principles, the research, development, and eventual production of this compound can be designed to be more sustainable, efficient, and environmentally responsible.
Future Research Directions and Emerging Trends for 3 Pyridin 2 Ylsulfanyl Propan 1 Ol
Exploration of Novel Synthetic Routes and Strategies for Scalable Production
There is a lack of published research detailing novel synthetic routes for 3-(Pyridin-2-ylsulfanyl)propan-1-OL that go beyond standard laboratory-scale preparation. Investigations into green chemistry approaches, flow chemistry processes, or other innovative strategies aimed at improving yield, purity, and scalability are not currently available in the public domain.
Development of Advanced Catalytic Systems Based on its Ligand Properties
The molecular structure of this compound, containing both a pyridine (B92270) ring and a sulfur atom, suggests potential as a bidentate ligand for metal catalysts. However, there is no readily available research that explores this potential. Studies detailing the synthesis of metal complexes with this ligand and their application in advanced catalytic systems are absent from the current body of scientific literature.
Integration into Advanced Material Architectures and Nanotechnologies
While there are general statements about its potential use in developing new materials, specific examples of its integration into advanced material architectures or nanotechnologies are not documented. smolecule.com There is no information on its use in the formation of polymers, metal-organic frameworks (MOFs), or nanomaterials.
Interdisciplinary Research with Other Fields (e.g., Nanoscience, Sensors, excluding biology/medicine)
The potential for interdisciplinary research, particularly in the fields of nanoscience and sensor technology, remains unexplored. There are no published studies on the application of this compound or its derivatives in the development of chemical sensors, biosensors (excluding medical applications), or other nanoscientific devices.
Theoretical Advancements in Predicting Reactivity and Properties of Analogs
Computational and theoretical studies are crucial for predicting the reactivity and properties of chemical compounds and their analogs. However, there is no evidence of such research for this compound. Detailed quantum chemical calculations, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) studies are not present in the available literature.
Design of Structurally Complex Architectures Utilizing the Compound as a Building Block
Although categorized as a building block, there are no specific, published examples of its use in the targeted design and synthesis of structurally complex supramolecular architectures or intricate organic molecules.
Q & A
Q. What are the established synthetic routes for 3-(Pyridin-2-ylsulfanyl)propan-1-OL, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, a pyridin-2-thiol derivative can react with 3-bromopropan-1-ol under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Temperature (60–80°C) and solvent polarity significantly affect reaction kinetics and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .
- Key Factors :
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent Polarity | Polar aprotic (DMF) | Enhances nucleophilicity |
| Temperature | 70°C | Balances reaction rate and side reactions |
| Base Strength | Moderate (K₂CO₃) | Prevents over-oxidation |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 1.6–1.8 ppm (m, CH₂), δ 3.6–3.8 ppm (t, -OH), and δ 7.2–8.5 ppm (pyridine protons). The sulfanyl group (S-) adjacent to pyridine causes deshielding .
- IR : A broad peak ~3300 cm⁻¹ (-OH stretch) and 2550 cm⁻¹ (weak S-H stretch if impurities exist).
- MS : Molecular ion peak at m/z 183.07 (C₈H₁₁NOS⁺) with fragmentation patterns matching the pyridinylsulfanyl group .
Q. What are the primary chemical reactions of this compound, and what conditions optimize these transformations?
- Methodological Answer :
- Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the alcohol to 3-(Pyridin-2-ylsulfanyl)propanoic acid. Control temperature (<10°C) to avoid over-oxidation of the sulfur .
- Substitution : Thiolate intermediates (via deprotonation with NaH) react with alkyl halides to form thioether derivatives .
- Complexation : The pyridine nitrogen can coordinate to metal ions (e.g., Cu²⁺), enabling applications in catalysis .
Advanced Research Questions
Q. What mechanistic insights explain the sulfanyl group’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The sulfur atom’s nucleophilicity is enhanced by the electron-withdrawing pyridine ring, facilitating SN2 reactions. During oxidation, the lone pair on sulfur participates in intermediate sulfoxide/sulfone formation, which can be studied via DFT calculations to map transition states .
- Computational Insight :
| Parameter | Value (DFT/B3LYP) | Significance |
|---|---|---|
| S Charge | -0.32 | High nucleophilicity |
| Bond Order (S-C) | 1.65 | Stabilizes intermediates |
Q. How do computational models (e.g., DFT) predict electronic properties and reaction pathways for this compound?
- Methodological Answer : DFT calculations at the B3LYP/6-311+G(d,p) level can model frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, while electrostatic potential maps highlight nucleophilic regions (sulfanyl group) and electrophilic regions (pyridine ring) .
Q. When experimental biological activity data conflicts with in silico predictions, what strategies resolve these discrepancies?
- Methodological Answer :
- Re-evaluate Assay Conditions : Ensure compound stability in buffer (e.g., check for hydrolysis of the sulfanyl group at pH 7.4) .
- Docking Refinement : Use molecular dynamics simulations to account for protein flexibility, which static docking may overlook .
- Metabolite Screening : LC-MS can identify degradation products that may interfere with activity assays .
Q. What challenges arise in designing enantioselective syntheses of chiral derivatives, and what catalytic systems show promise?
- Methodological Answer : Chiral resolution is complicated by the flexible propanol chain. Asymmetric catalysis using chiral ligands (e.g., BINAP with Pd) for Suzuki-Miyaura coupling of pyridine precursors has achieved >90% ee in related compounds. Alternatively, enzymatic resolution with lipases (e.g., CAL-B) can separate enantiomers .
Data Contradiction Analysis
- Example : Conflicting reports on oxidation products (aldehyde vs. carboxylic acid) may arise from solvent choice. Polar solvents (H₂O) favor full oxidation to acids, while aprotic solvents (CH₂Cl₂) halt at aldehydes .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
